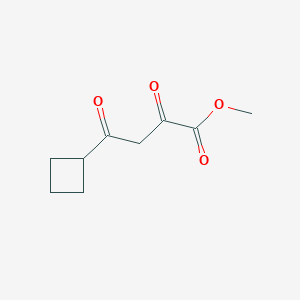

Methyl 4-cyclobutyl-2,4-dioxobutanoate

Descripción general

Descripción

Methyl 4-cyclobutyl-2,4-dioxobutanoate is an organic compound with the molecular formula C9H12O4 . It has an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .

Synthesis Analysis

The synthesis of Methyl 4-cyclobutyl-2,4-dioxobutanoate involves a two-stage process . In the first stage, 1-cyclobutylethanone is reacted with sodium methoxide in methanol at 20°C for about 5 minutes . In the second stage, dimethyl oxalate is added and the reaction mixture is stirred for 3 hours at room temperature . The residue is then taken up in diluted HCl and extracted with ethyl acetate. The organic layers are concentrated and the residue is purified by silica gel column chromatography to provide the title compound .Molecular Structure Analysis

The systematic name for this compound is Methyl 4-cyclobutyl-2,4-dioxobutanoate . The SMILES representation is COC(=O)C(=O)CC(=O)C1CCC1 and the standard InChI is InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)6-3-2-4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 268.0±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 43.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 5 freely rotating bonds . The polar surface area is 60 Ų .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Electron-Deficient Dienes

Research indicates that derivatives of Methyl 4-cyclobutyl-2,4-dioxobutanoate undergo stereoselective reactions to produce cyclobutene derivatives. These derivatives can then undergo ring-opening reactions to form highly electron-deficient 1,3-dienes, showcasing the compound's utility in creating complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).

Supramolecular Structures and Inclusion Complexes

Another study explores the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, resulting in compounds that form supramolecular structures with one-dimensional channels. These structures are capable of including large organic and bioorganic molecules, suggesting potential applications in drug delivery systems and molecular encapsulation (Sheverdov et al., 2017).

Radical Chemistry and Molecular Stability

The study on the photolysis of mixtures involving cyclobutane and derivatives demonstrates the intricate radical chemistry that can occur, leading to the formation of stable radical products. This research provides insight into the stability and reactivity of cyclobutyl radicals, which could inform the development of new synthetic methodologies or the stabilization of reactive intermediates (Gordon, Smith, & Drew, 1962).

Antimicrobial Properties

Derivatives derived from Methyl 4-cyclobutyl-2,4-dioxobutanoate have been investigated for their antimicrobial properties. Compounds containing the pyridine ring attached to substituted bioactive heterocyclic moieties showed significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Elzahhar et al., 2015).

Cyclobutylamine Precursors and Carbocyclic Nucleosides

Research into cyclobutylamine derivatives reveals their role as precursors in the synthesis of carbocyclic nucleosides, important components in antiviral and anticancer therapies. This showcases the compound's utility in pharmaceutical synthesis, particularly in the creation of compounds with significant biological activity (Booth & Eastwood, 1995).

Propiedades

IUPAC Name |

methyl 4-cyclobutyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)6-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZZIGMPODTSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyclobutyl-2,4-dioxobutanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

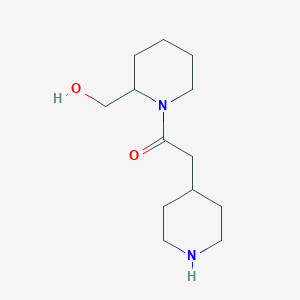

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1465408.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465410.png)

amine](/img/structure/B1465425.png)